8-Methylchroman-4-amine hydrochloride

TRPM8 channel modulation Pain therapeutics Medicinal chemistry intermediates

8-Methylchroman-4-amine hydrochloride (CAS 191608-12-5) is a substituted chroman-4-amine derivative bearing a methyl group at the 8-position of the fused benzopyran ring system. The compound exists as a hydrochloride salt with molecular formula C10H14ClNO and molecular weight 199.68 g/mol, with the free base corresponding to formula C10H13NO (MW 163.22).

Molecular Formula C10H14ClNO
Molecular Weight 199.678
CAS No. 191608-12-5
Cat. No. B575950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylchroman-4-amine hydrochloride
CAS191608-12-5
Molecular FormulaC10H14ClNO
Molecular Weight199.678
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(CCO2)N.Cl
InChIInChI=1S/C10H13NO.ClH/c1-7-3-2-4-8-9(11)5-6-12-10(7)8;/h2-4,9H,5-6,11H2,1H3;1H
InChIKeyUOOASZNLOHDNQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methylchroman-4-amine Hydrochloride CAS 191608-12-5: Procurement-Relevant Chemical Class and Baseline Specifications


8-Methylchroman-4-amine hydrochloride (CAS 191608-12-5) is a substituted chroman-4-amine derivative bearing a methyl group at the 8-position of the fused benzopyran ring system. The compound exists as a hydrochloride salt with molecular formula C10H14ClNO and molecular weight 199.68 g/mol, with the free base corresponding to formula C10H13NO (MW 163.22) [1]. The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with positional substitution patterns on the aromatic ring dictating receptor binding profiles, metabolic stability, and physicochemical properties [2]. Commercial availability of the racemic hydrochloride salt from multiple suppliers with purities typically ranging from 95% to 98% has been documented, with small-quantity pricing (25 mg to 1 g) indicating a niche research chemical rather than a commodity intermediate .

8-Methylchroman-4-amine Hydrochloride: Why Positional Methyl Substitution Precludes Generic Analog Interchange


Generic substitution among chroman-4-amine analogs is scientifically unsound due to the established structure-activity relationship principle that the type and position of substituents on the chroman scaffold dictate biological effects . The 8-methyl substitution introduces unique steric and electronic modulation at the ortho position relative to the pyran oxygen, altering both the conformational landscape of the saturated heterocyclic ring and the electron density of the aromatic system . This contrasts fundamentally with unsubstituted chroman-4-amine (CAS 53981-38-7) or positional isomers such as 6-methylchroman-4-amine (CAS 756818-55-0) and 7-methylchroman-4-amine, where differential placement of the methyl group yields distinct physicochemical and pharmacological profiles. Recent investigations into chromane functionalization have demonstrated that positions 4 and 8 exhibit unique reactivity toward deprotonative metallation, enabling synthetic transformations not accessible to other positional isomers [1]. Consequently, substituting 8-methylchroman-4-amine hydrochloride with any other chroman-4-amine derivative without validation would introduce uncontrolled variables in synthetic routes, biological assays, or formulation development.

8-Methylchroman-4-amine Hydrochloride: Comparative Evidence for Differentiated Scientific Selection


8-Methyl vs. Unsubstituted Chroman-4-amine: Differentiated Utility as TRPM8 Antagonist Intermediate

The 8-methyl substitution on the chroman-4-amine scaffold confers distinct synthetic utility as a building block for TRPM8 (transient receptor potential melastatin 8) antagonists, a class of compounds under investigation for pain and cold-sensing disorders [1]. In contrast, unsubstituted chroman-4-amine lacks the 8-position methyl group required for constructing specific TRPM8 inhibitor pharmacophores described in the patent literature [1]. This positional functionalization provides a pre-installed handle for further derivatization without requiring de novo ring functionalization steps.

TRPM8 channel modulation Pain therapeutics Medicinal chemistry intermediates

Chroman-4-amine Positional Isomer Comparison: Physicochemical Property Differentiation for Formulation and Assay Compatibility

Computational predictions and structurally analogous comparisons indicate that the 8-methyl positional isomer exhibits distinct physicochemical properties relative to alternative methyl substitution patterns on the chroman-4-amine core . While experimental measurement data for 8-methylchroman-4-amine hydrochloride itself is not publicly available, analysis of structurally related chroman derivatives with varying methyl substitution positions demonstrates that ortho (8-position) substitution alters logP and aqueous solubility profiles compared to meta (6-position) or para (7-position) substitution patterns [1].

Physicochemical profiling LogP Aqueous solubility Formulation development

8-Position Functionalization: Enhanced Synthetic Accessibility via Directed Ortho-Metallation Strategies

Recent studies on chromane functionalization have identified positions 4 and 8 as particularly amenable to deprotonative metallation using alkali metal bases, enabling subsequent electrophilic trapping to introduce additional functional groups [1]. The 8-methylchroman-4-amine scaffold, bearing the amine at position 4 and methyl at position 8, provides a platform for orthogonal synthetic elaboration. This contrasts with chroman derivatives lacking substitution at these positions, which exhibit different regioselectivity profiles under metallation conditions [1].

Synthetic methodology C-H functionalization Organometallic chemistry Building block diversification

8-Methylchroman-4-amine Hydrochloride: Evidence-Backed Application Scenarios for Procurement Decision-Making


Synthesis of TRPM8 Antagonist Candidates for Pain and Sensory Disorder Research

Based on patent disclosures identifying chroman derivatives with TRPM8 inhibitory activity, 8-methylchroman-4-amine hydrochloride serves as a key synthetic intermediate for constructing compounds targeting this cold- and menthol-sensitive ion channel [1]. The 8-methyl substitution aligns with the pharmacophore requirements described for TRPM8 antagonists, and the 4-amine group provides a handle for amide bond formation or reductive amination with carboxylic acid or aldehyde coupling partners. Procurement of this specific positional isomer is necessary for replicating or expanding upon disclosed TRPM8-targeted chemical series, as alternative substitution patterns would yield structurally divergent compounds with unpredictable TRPM8 pharmacology.

Building Block for CNS-Targeted Probe and Lead Optimization Programs

The chroman scaffold is a recognized privileged structure in CNS drug discovery, with documented applications in serotonin receptor modulation and neurodegenerative disease research [2]. The 8-methylchroman-4-amine core provides a rigid, three-dimensional scaffold with moderate lipophilicity suitable for blood-brain barrier penetration assessment [3]. The compound's hydrochloride salt form facilitates aqueous solubility for in vitro assay preparation, while the free base (accessible via simple neutralization) enables organic-phase synthetic transformations. This dual-form accessibility supports integrated medicinal chemistry workflows spanning synthesis, purification, and biological evaluation.

Chiral Pool Entry Point for Enantioselective Catalyst and Ligand Development

The availability of both racemic 8-methylchroman-4-amine hydrochloride (CAS 191608-12-5) and its single-enantiomer forms (e.g., (R)-8-methylchroman-4-amine, CAS 1807940-14-2; (S)-8-methylchroman-4-amine, CAS 1213596-97-4) provides a chiral scaffold for asymmetric synthesis applications . The rigid chroman framework, combined with the stereogenic center at C4 bearing the primary amine, makes this compound suitable for constructing enantioselective ligands, organocatalysts, or chiral auxiliaries . This contrasts with achiral chroman derivatives or those lacking the C4 amine stereocenter, which cannot support enantioselective applications requiring a defined chiral environment.

Structure-Activity Relationship (SAR) Studies of Positional Methyl Substitution Effects

For research programs investigating how aromatic ring substitution position modulates biological activity, 8-methylchroman-4-amine hydrochloride provides the ortho-methyl benchmark required for systematic SAR analysis . Comparative evaluation against 6-methyl (meta) and 7-methyl (para) chroman-4-amine positional isomers enables quantification of substitution position effects on target binding, functional activity, metabolic stability, and physicochemical properties. Such systematic SAR studies are essential for lead optimization and cannot be conducted using unsubstituted or incorrectly substituted analogs.

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